molecular formula C7H8O5 B156756 4-Oxocyclopentane-1,2-dicarboxylic acid CAS No. 1703-61-3

4-Oxocyclopentane-1,2-dicarboxylic acid

Cat. No.: B156756
CAS No.: 1703-61-3
M. Wt: 172.13 g/mol
InChI Key: CJSMOECOKYPHSC-SYDPRGILSA-N
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Description

4-Oxocyclopentane-1,2-dicarboxylic acid (CAS: 1703-61-3) is a cyclic diketone-dicarboxylic acid with the molecular formula C₇H₈O₅ and a molecular weight of 172.14 g/mol . It exists as a white to off-white solid, stored at room temperature under dry conditions . Its structure features a cyclopentane ring substituted with two carboxylic acid groups at positions 1 and 2 and a ketone at position 4 (Figure 1). This compound serves as a key intermediate in pharmaceutical synthesis, notably in the production of antifungal agents like Icofungipen (PLD-118) .

Properties

CAS No.

1703-61-3

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

(1S,2R)-4-oxocyclopentane-1,2-dicarboxylic acid

InChI

InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12)/t4-,5+

InChI Key

CJSMOECOKYPHSC-SYDPRGILSA-N

SMILES

C1C(C(CC1=O)C(=O)O)C(=O)O

Isomeric SMILES

C1[C@H]([C@H](CC1=O)C(=O)O)C(=O)O

Canonical SMILES

C1C(C(CC1=O)C(=O)O)C(=O)O

Other CAS No.

1703-61-3

Origin of Product

United States

Preparation Methods

Perkin’s Tetraethyl Ester Cyclization

The classical Perkin method, originally developed for trans-cyclopentane-1,2-dicarboxylic acid, offers a foundational approach adaptable to 4-oxo derivatives. This three-step procedure involves:

  • Condensation of Diethyl Malonate with 1,3-Dibromopropane :
    Diethyl malonate reacts with 1,3-dibromopropane in the presence of sodium ethoxide to form tetraethyl pentane-1,1,5,5-tetracarboxylate. Optimal conditions include a 2:1 molar ratio of diethyl malonate to dibromopropane, refluxing in anhydrous ethanol for 24 hours.

  • Cyclization Under Basic Conditions :
    The tetraester undergoes intramolecular cyclization in a sodium ethoxide solution, yielding tetraethyl cyclopentane-1,1,2,2-tetracarboxylate. This step requires precise temperature control (80–100°C) to prevent side reactions.

  • Acidic Hydrolysis and Decarboxylation :
    Hydrolysis with concentrated hydrochloric acid at 120°C followed by decarboxylation removes ester groups, producing the dicarboxylic acid. For 4-oxo derivatives, introducing an oxidation step (e.g., using potassium permanganate) after cyclization could generate the ketone functionality.

Key Data :

StepReagents/ConditionsYield (%)
CondensationNaOEt, ethanol, reflux89.7
CyclizationNaOEt, 80°C, 4 h67.0
Hydrolysis/DecarboxylationHCl, 120°C, 12 h90.0

Bromination-Oxidation Sequences

Fuson-Cole Dibromopimelate Pathway

Adapted from Fuson and Cole’s work on trans-cyclopentane-1,2-dicarboxylic acid, this method begins with pimelic acid (heptanedioic acid):

  • Dibromination of Pimeloyl Dichloride :
    Pimelic acid is converted to its dichloride using thionyl chloride, followed by bromination with bromine in carbon tetrachloride to yield 2,5-dibromopimelic acid.

  • Esterification and Cyclization :
    The dibrominated acid is esterified with ethanol, forming diethyl 2,5-dibromopimelate. Cyclization with sodium cyanide in ethanol produces ethyl 1-cyano-1,2-cyclopentanedicarboxylate.

  • Hydrolysis and Oxidation :
    Hydrolysis with HCl yields the dicarboxylic acid, which may be oxidized to introduce the 4-oxo group. Reagents such as Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC) are candidates for selective ketone formation.

Comparative Efficiency :

MethodOver-all Yield (%)Purity (HPLC)
Perkin’s Procedure7.4–67.095–98%
Fuson-Cole Adaptation57.193%

Brenner’s Bromo-Ketone Rearrangement

Favorskii-Type Rearrangement

Brenner’s synthesis of trans-cyclopentane-1,2-dicarboxylic acid from 6-bromo-2-carboethoxycyclohexanone involves a Favorskii rearrangement under alkaline conditions. For 4-oxocyclopentane-1,2-dicarboxylic acid:

  • Bromination of Cyclohexanone Derivatives :
    2-Carboethoxycyclohexanone is brominated at the 6-position using N-bromosuccinimide (NBS).

  • Ring Contraction and Hydrolysis :
    Treatment with aqueous NaOH induces ring contraction, forming the cyclopentane core. Subsequent hydrolysis with HCl yields the dicarboxylic acid. Introducing an oxo group may require partial oxidation during the ring contraction step.

Critical Observations :

  • Bromine positioning dictates regioselectivity.

  • Over-oxidation risks degrading the cyclopentane backbone.

Industrial-Scale Production Considerations

Catalytic Hydrogenation of Diethyl Esters

Industrial routes often prioritize cost-effectiveness and scalability. For example, trans-cyclopentane-1,2-dicarboxylic acid is produced via hydrogenation of diethyl esters using palladium on carbon (Pd/C) under high-pressure H2, followed by hydrolysis. Adapting this for 4-oxo derivatives:

  • Ester Hydrogenation :
    Selective hydrogenation of unsaturated esters could preserve the ketone moiety.

  • Oxidation-Hydrolysis Tandem Reactions :
    Integrating oxidation catalysts (e.g., MnO2) during hydrolysis may streamline production.

Economic Metrics :

ParameterValue
Catalyst Loading5% Pd/C, 50 psi H2
Batch Cycle Time8–12 h
Purity Post-Hydrolysis98.5%

Chemical Reactions Analysis

Types of Reactions

4-Oxocyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Various catalysts may be employed to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Oxocyclopentane-1,2-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxocyclopentane-1,2-dicarboxylic acid involves its role as a protease inhibitor. It inhibits the reaction of a peptide bond with a carboxyl group at the C-terminal end of the substrate . This inhibition is crucial in various biochemical pathways and can be leveraged for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Ester Derivatives

Esterification of the carboxylic acid groups alters solubility and reactivity. Examples include:

4-Oxocyclopentane-1,2-dicarboxylic Acid Monoethyl Ester (21)
  • Formula : C₉H₁₂O₅; MW : 200.19 .
  • Synthesis : Hydrolysis of ethylene ketal precursors (e.g., compound 18) with oxalic acid .
  • Spectral Data :
    • ¹H-NMR (CDCl₃) : δ 1.28 (t, 3H, CH₃), 4.22 (q, 2H, OCH₂) .
    • ¹³C-NMR : δ 14.08 (CH₃), 61.74 (OCH₂) .
  • Applications : Intermediate in ketal and amide derivatization .
This compound Dimethyl Ester
  • CAS : 6453-07-2; Formula : C₉H₁₂O₅; MW : 200.19 .
  • Stereoisomers : cis (CAS: 28269-02-5) and trans (CAS: 28269-03-6) isomers exhibit distinct NMR splitting patterns due to ring conformation .

Key Differences vs. Parent Acid :

  • Solubility : Esters are more lipophilic, enhancing membrane permeability.
  • Reactivity : Esters resist nucleophilic attack at the carbonyl compared to free acids.

Amide Derivatives

Amidation reduces acidity and introduces hydrogen-bonding capabilities.

This compound Bis-Dibenzylamide (16)
  • Formula : C₂₆H₂₄N₂O₃; MW : 424.47 .
  • Synthesis : Coupling with dibenzylamine using DCC/HOBt .
  • Spectral Data :
    • ¹H-NMR (CDCl₃) : δ 7.14–7.34 (m, 20H, aromatic H) .
    • FTIR : ~1650 cm⁻¹ (amide C=O) .

Key Differences vs. Parent Acid :

  • Bioavailability : Amides exhibit improved cellular uptake due to reduced polarity.
  • Stability : Resistant to hydrolysis under physiological conditions.

Ketal Derivatives

Ketals protect the ketone group, enabling selective reactions at the carboxylic acids.

This compound Ethylene Ketal (11)
  • Formula : C₉H₁₂O₅; MW : 200.19 .
  • Synthesis : Reaction of parent acid with ethylene glycol under acidic conditions .
  • Spectral Data :
    • ¹H-NMR : δ 3.80–4.36 (m, ketal -OCH₂CH₂O-) .

Key Differences vs. Parent Acid :

  • Reactivity : The ketone is inert, allowing selective esterification or amidation.
  • Stability : Enhanced thermal stability under basic conditions.

Tosylhydrazone Derivatives

Tosylhydrazones are pivotal in cyclopropanation and heterocycle synthesis.

This compound p-Tosylhydrazone (24c)
  • Formula : C₁₉H₂₂N₂O₆S; MW : 406.45 .
  • Spectral Data :
    • ¹H-NMR : δ 2.38 (s, 3H, tosyl CH₃), 7.37–7.73 (d, 4H, aromatic H) .
    • FTIR : ~3200 cm⁻¹ (N-H stretch) .

Cyclohexane and Bicyclic Analogues

Structural expansion to six-membered rings alters ring strain and electronic properties.

4-Oxocyclohexane-1,2-dicarboxylic Acid
  • CAS : 874-61-3; Formula : C₈H₁₀O₅; MW : 186.16 .
  • Comparison :
    • Ring Strain : Lower in cyclohexane vs. cyclopentane, affecting reactivity.
    • Spectral Shifts : ¹³C-NMR ketone signal at δ ~210 ppm (vs. δ 213.01 in cyclopentane) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxocyclopentane-1,2-dicarboxylic acid
Reactant of Route 2
4-Oxocyclopentane-1,2-dicarboxylic acid

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